Sphinganine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrosphingosine can be synthesized through the reduction of 3-ketosphinganine, which is formed by the condensation of palmitoyl-CoA and serine . The reduction process is typically carried out using NADPH as a reducing agent .

Industrial Production Methods: In industrial settings, dihydrosphingosine is often produced through biotechnological methods involving yeast or bacterial fermentation. For example, the yeast Hansenula ciferrii can be used to produce dihydrosphingosine through fermentation, followed by extraction and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydrosphingosine undergoes various chemical reactions, including:

Oxidation: Dihydrosphingosine can be oxidized to form dihydroceramide, which is a precursor to ceramide.

Reduction: The reduction of 3-ketosphinganine to dihydrosphingosine is a key step in its biosynthesis.

Substitution: Dihydrosphingosine can undergo substitution reactions to form various derivatives, such as dihydrosphingosine-1-phosphate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include FAD (flavin adenine dinucleotide) and molecular oxygen.

Reduction: NADPH is commonly used as a reducing agent in the biosynthesis of dihydrosphingosine.

Substitution: Phosphorylation reactions often use ATP as a phosphate donor.

Major Products:

Dihydroceramide: Formed through the oxidation of dihydrosphingosine.

Dihydrosphingosine-1-phosphate: Formed through the phosphorylation of dihydrosphingosine.

Applications De Recherche Scientifique

Cancer Therapy

Recent studies have highlighted the potential of sphinganine and its derivatives in cancer therapeutics. A notable study demonstrated that modified mimetic this compound (MMS) acts as an inhibitor of c-Src kinase, a protein implicated in cancer progression. The study utilized molecular docking to identify binding affinities and suggested that MMS could enhance the efficacy of anticancer therapies targeting colon cancer cells .

Key Findings:

- Inhibitory Action: MMS shows strong binding to c-Src kinase with an affinity of -7.1 kcal/mol.

- Cell Death Induction: this compound promotes apoptotic cell death in HCT-116 colon cancer cells.

- Therapeutic Potential: The findings suggest that this compound derivatives could be developed into novel anticancer drugs .

Neurodegenerative Diseases

This compound has been implicated in neurodegenerative disease research due to its role in cellular signaling and membrane integrity. Studies indicate that alterations in sphingolipid metabolism, including this compound levels, may contribute to the pathophysiology of conditions like Alzheimer's disease .

Case Study:

- Neuroprotective Effects: Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Nutritional Applications

This compound is also recognized for its nutritional benefits, particularly in gut health and metabolic regulation. It is selectively assimilated by gut microbiota, influencing metabolic processes.

Gut Microbiome Interaction

A study introduced omega-alkynyl this compound (SAA) to mice to investigate its metabolic fate within the gut microbiome. The results indicated that dietary this compound impacts microbial composition and metabolite production, which could have implications for human health .

Research Highlights:

- Microbial Metabolism: this compound-derived metabolites were identified using advanced mass spectrometry techniques.

- Health Implications: The findings suggest that dietary this compound may play a role in modulating gut microbiota and promoting health.

Chronic Disease Prevention

Dietary sphingolipids, including this compound, have been linked to improved lipid metabolism and cholesterol homeostasis, potentially preventing chronic diseases such as obesity and diabetes .

Nutritional Insights:

- Functional Food Development: this compound and its metabolites are being explored as functional food ingredients to enhance health outcomes.

Metabolomics

This compound's role in metabolomics has been explored through mass spectrometry techniques, enabling the quantification of sphingolipids in biological samples. This application is crucial for understanding metabolic disorders and developing biomarkers for disease diagnosis .

Methodological Advances:

- Quantification Techniques: Fast methodologies have been developed for quantifying this compound levels in plasma and tissue samples.

- Biomarker Discovery: Identifying this compound levels can aid in diagnosing conditions related to lipid metabolism.

Mécanisme D'action

Dihydrosphingosine exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- Sphingosine

- Phytosphingosine

- Dihydroceramide

- Sphinganine-1-phosphate

Activité Biologique

Sphinganine, a sphingoid base, plays a significant role in various biological processes, including cell signaling, immune response, and apoptosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of this compound

This compound (also known as dihydrosphingosine) is a naturally occurring sphingolipid that serves as a precursor for more complex sphingolipids such as ceramides and sphingomyelins. It is synthesized from palmitoyl-CoA and serine through the action of serine palmitoyltransferase. This compound is involved in critical cellular functions, including:

- Cell Growth and Differentiation : this compound regulates cell proliferation and differentiation through various signaling pathways.

- Apoptosis : It can induce programmed cell death in response to stress signals.

- Immune Response : this compound modulates immune responses, particularly in macrophages.

This compound exerts its biological effects through several mechanisms:

- Cell Signaling : this compound is involved in the modulation of signaling pathways that regulate inflammation and apoptosis. It can activate protein kinases and influence the phosphorylation status of various proteins involved in cell survival and death .

- Interaction with Membrane Proteins : this compound interacts with membrane components, influencing the recruitment of signaling molecules such as MyD88 in macrophages, which is crucial for TLR4-mediated immune responses .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens by disrupting their membrane integrity . This bactericidal effect is particularly pronounced under neutral or slightly acidic pH conditions.

Table 1: Biological Activities of this compound

Case Study: this compound in Atopic Dermatitis

A study examined the levels of this compound and its related ceramides in patients with atopic dermatitis (AD). It was found that this compound levels were elevated in lesional skin compared to healthy skin. The ratio of this compound to sphingosine showed a significant correlation with disease severity measured by SCORAD scores, indicating its potential role as a biomarker for AD severity .

Case Study: this compound and Cancer

In cancer research, this compound has been shown to induce apoptosis in colon cancer cells by inhibiting c-Src kinase activity. Molecular docking studies indicated that this compound binds effectively to c-Src, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Propriétés

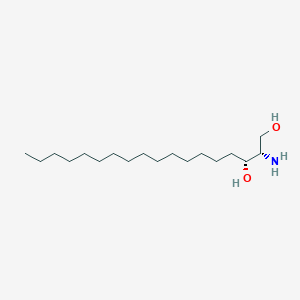

IUPAC Name |

(2S,3R)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139755-79-6 (HCl) | |

| Record name | Sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501016568 | |

| Record name | Sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

764-22-7, 3102-56-5 | |

| Record name | Sphinganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-2-aminooctadecane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT0ZSD64HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydrosphingosine can act as both a signaling molecule and a biosynthetic precursor in cells. One of its primary mechanisms of action involves its interaction with enzymes involved in sphingolipid metabolism. For instance, dihydrosphingosine is a substrate for ceramide synthases, enzymes that utilize it to generate dihydroceramides. [] These dihydroceramides can be further metabolized into more complex sphingolipids, which are essential components of cell membranes and play crucial roles in various cellular processes. [] Dihydrosphingosine can also be phosphorylated by sphingosine kinases to form dihydrosphingosine-1-phosphate (DHS1P). [, , ] DHS1P can act as a signaling molecule, interacting with specific receptors to influence processes like cell proliferation, apoptosis, and immune responses. [, , ]

A: Yes, several research papers highlight the use of spectroscopic techniques to characterize dihydrosphingosine and its derivatives. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the erythro/threo configuration of dihydrosphingosine and its derivatives. [, ] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been widely used to analyze the chain length distribution of dihydrosphingosine and related sphingoid bases. [, ] These techniques have provided valuable insights into the structural features of dihydrosphingosine and its role in biological systems.

A: Although specific details regarding dihydrosphingosine formulations are scarce in the provided research, several studies allude to strategies for enhancing its delivery and stability. For instance, researchers have explored using liposomal formulations to encapsulate and deliver sphingolipids, including dihydrosphingosine, to improve their bioavailability and therapeutic efficacy. [] Additionally, chemical modifications, such as N-acetylation, have been investigated to alter the pharmacological properties of dihydrosphingosine and potentially enhance its stability. [, ]

- A: Dihydrosphingosine is not typically recognized as a catalyst and is not known to possess intrinsic catalytic properties. Its primary roles revolve around its involvement in sphingolipid metabolism as a building block for complex sphingolipids and as a precursor to the signaling molecule dihydrosphingosine-1-phosphate. [, ] While dihydrosphingosine itself may not have direct industrial applications, its derivatives, particularly in the realm of cosmetics, have been explored. For instance, certain ceramides derived from dihydrosphingosine are incorporated into skincare products for their moisturizing and barrier-enhancing properties. []

A: The stereochemistry of dihydrosphingosine plays a crucial role in dictating its biological activity. For instance, studies have shown that the natural D-erythro-dihydrosphingosine isomer exhibits different cellular effects compared to its L-threo counterpart. [, ] D-erythro-dihydrosphingosine is preferentially incorporated into sphingolipids and has been implicated in promoting cell proliferation and survival. [] In contrast, L-threo-dihydrosphingosine (safingol) demonstrates anti-cancer activity and can induce apoptosis in various cancer cell lines. [, ]

A: While most studies focus on dihydrosphingosine with a C18 chain length, research indicates that variations in acyl chain length can impact the function of sphingolipids. For instance, analysis of human skin revealed the presence of unusually long-chain dihydrosphingosines with up to 26 carbons. [] These long-chain dihydrosphingosines likely contribute to the unique structural organization and barrier properties of skin lipids. Further investigation is needed to fully understand the specific roles of different dihydrosphingosine acyl chain lengths in cellular processes.

A: N-acetylation represents a common modification of dihydrosphingosine, leading to the formation of N-acetyldihydrosphingosine. This modification significantly alters the biological activity of dihydrosphingosine. Research suggests that N-acetyldihydrosphingosine displays reduced cytotoxicity compared to its parent compound. [] This difference in activity is attributed to the altered metabolism of N-acetyldihydrosphingosine, as it's preferentially channeled into the sphingolipid biosynthetic pathway rather than undergoing catabolic cleavage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.